N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide
CAS No.:
Cat. No.: VC16618769
Molecular Formula: C34H32N4O3
Molecular Weight: 544.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H32N4O3 |
|---|---|
| Molecular Weight | 544.6 g/mol |
| IUPAC Name | N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide |
| Standard InChI | InChI=1S/C34H32N4O3/c35-38-37-20-22-41-24-23-40-21-19-36-32(39)6-1-3-25-7-9-26(10-8-25)11-12-27-13-14-30-16-15-28-4-2-5-29-17-18-31(27)34(30)33(28)29/h2,4-5,7-10,13-18H,1,3,6,19-24H2,(H,36,39) |
| Standard InChI Key | AUPFGDDBLIYSNP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C#CC5=CC=C(C=C5)CCCC(=O)NCCOCCOCCN=[N+]=[N-] |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct domains:
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Butanamide Core: A four-carbon chain linked to a phenyl group via an amide bond, providing structural rigidity and sites for further functionalization.
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Pyrenylethynyl Moiety: A polycyclic aromatic hydrocarbon (pyrene) connected through an ethynyl spacer, conferring strong fluorescence properties with an absorption maximum near 345 nm and emission at 395 nm.
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Azido-PEG2 Chain: A diethylene glycol spacer terminated with an azide group (), enabling bioorthogonal click reactions with alkynes or strained cyclooctynes .
Table 1: Key Physicochemical Parameters
Synthetic Pathways and Optimization
Precursor Synthesis: 2-[2-(2-Azidoethoxy)ethoxy]ethanamine
The azido-PEG2-amine precursor is synthesized via a three-step sequence :
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Azide Substitution: Reaction of 2-[2-(2-hydroxyethoxy)ethoxy]ethyl chloride with sodium azide () in aqueous medium at 50°C for 48 hours, yielding 2-[2-(2-azidoethoxy)ethoxy]ethanol (90.1% yield).
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Tosylation: Treatment with tosyl chloride () in tetrahydrofuran (THF) and sodium hydroxide () at 0°C, producing the tosylate intermediate (98.6% yield).
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Amination: Displacement of the tosyl group with aqueous ammonia () at 40°C for 96 hours, affording 2-[2-(2-azidoethoxy)ethoxy]ethanamine (58.8% yield) .
Final Coupling Reaction
The target compound is assembled through:
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Amide Bond Formation: Reaction of 4-[4-(2-pyren-1-ylethynyl)phenyl]butanoic acid with the azido-PEG2-amine precursor using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF.
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Purification: Chromatographic isolation on silica gel (eluent: chloroform/methanol 9:1) followed by recrystallization from ethyl acetate/hexane.
Table 2: Critical Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Azide Substitution | , HO, 50°C | 90.1 |
| Tosylation | , NaOH, THF, 0°C | 98.6 |
| Amination | , THF, 40°C | 58.8 |
| Amide Coupling | EDC, HOBt, DMF, rt | 72–85* |
*Estimated from analogous reactions .
Functional Applications in Biotechnology
Click Chemistry-Mediated Bioconjugation
The azide group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified biomolecules, enabling:
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Antibody-Drug Conjugates (ADCs): Site-specific coupling of cytotoxic agents to monoclonal antibodies (e.g., trastuzumab) for targeted cancer therapy .
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Fluorescent Probes: Conjugation with DBCO-fluorophores (e.g., FITC, Cy5) for super-resolution microscopy and flow cytometry .
Pyrene-Based Fluorescence Sensing
The pyrene moiety exhibits environment-sensitive emission, facilitating:
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Lipid Bilayer Studies: Incorporation into membranes to monitor phase transitions via excimer formation.
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Protein Aggregation Detection: Fluorescence quenching upon interaction with amyloid fibrils or misfolded proteins.
Research Findings and Experimental Data
Kinetic Analysis of Click Reactions
SPAAC reactions with DBCO derivatives proceed with second-order rate constants () of 0.5–1.2 Ms at 25°C, outperforming copper-catalyzed azide-alkyne cycloaddition (CuAAC) in biological matrices .
Photophysical Characterization
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Absorption: (pyrene - transition).
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Emission: (quantum yield in THF).
Table 3: Fluorescence Properties in Solvents
| Solvent | ||
|---|---|---|
| THF | 395 | 0.45 |
| DMSO | 402 | 0.38 |
| Water | 410 | 0.12 |
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